6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one
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Overview
Description
6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of dichloro substituents at the 6th and 8th positions, a trimethylsilyl group, and an ethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions The starting materials often include 2,7-naphthyridine derivatives, which undergo chlorination to introduce the dichloro groups
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
Scientific Research Applications
6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 4-Hydroxy-6,8-dichloroquinoline
Uniqueness
6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different possibilities for chemical modifications and applications in research and industry.
Properties
Molecular Formula |
C14H18Cl2N2O2Si |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-trimethylsilylethoxymethyl)-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H18Cl2N2O2Si/c1-21(2,3)7-6-20-9-18-5-4-10-8-11(15)17-13(16)12(10)14(18)19/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
RUCSBUZBBQTBFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=NC(=C2C1=O)Cl)Cl |
Origin of Product |
United States |
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